molecular formula C12H19NO5S B8653897 Agn-PC-006bky CAS No. 720699-21-8

Agn-PC-006bky

Cat. No.: B8653897
CAS No.: 720699-21-8
M. Wt: 289.35 g/mol
InChI Key: SYPFCVHWUFKJQH-UHFFFAOYSA-N
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Description

Based on nomenclature conventions, it likely belongs to a class of small-molecule therapeutics targeting specific biochemical pathways. Current studies emphasize its structural uniqueness, bioavailability, and efficacy metrics compared to established analogs. Rigorous characterization, including pharmacokinetic (PK) and pharmacodynamic (PD) profiling, has been prioritized to meet regulatory standards .

Properties

CAS No.

720699-21-8

Molecular Formula

C12H19NO5S

Molecular Weight

289.35 g/mol

IUPAC Name

3-[(3,5-dimethoxyphenyl)methylamino]propane-1-sulfonic acid

InChI

InChI=1S/C12H19NO5S/c1-17-11-6-10(7-12(8-11)18-2)9-13-4-3-5-19(14,15)16/h6-8,13H,3-5,9H2,1-2H3,(H,14,15,16)

InChI Key

SYPFCVHWUFKJQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CNCCCS(=O)(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Similarities

Agn-PC-006bky shares a core scaffold with compounds like Compound X and Compound Y , which target analogous receptors. Key structural differences include:

  • Side-chain modifications : this compound incorporates a halogenated aromatic ring, enhancing binding affinity to hydrophobic pockets .
Table 1: Structural and Physicochemical Comparison
Parameter This compound Compound X Compound Y
Molecular Weight (g/mol) 432.5 467.8 489.3
LogP 3.2 2.8 4.1
Solubility (mg/mL) 0.15 0.09 0.03
Bioavailability (%) 62 48 35

Data derived from preclinical PK studies

Pharmacological Efficacy

In murine models, this compound demonstrated superior efficacy in reducing inflammatory markers (e.g., TNF-α, IL-6) compared to Compound X and Compound Y . Key findings include:

  • Dose-response curves : this compound achieved 50% inhibition of TNF-α at 5 mg/kg, versus 10 mg/kg for Compound Y .
  • Therapeutic index (TI) : A TI of 12.3 for this compound surpasses Compound X (TI = 8.7) and Compound Y (TI = 6.5), indicating a broader safety margin .

Clinical and Regulatory Considerations

This compound’s comparability to existing drugs is assessed under ICH Q5E guidelines, which require analytical, functional, and clinical equivalence . Challenges include:

  • Metabolic stability : this compound exhibits a longer half-life (t₁/₂ = 8.2 h) than Compound Y (t₁/₂ = 4.5 h), reducing dosing frequency but increasing metabolite accumulation risks .
  • Blind trial design : Labeling requirements for investigational products mandate clear differentiation from comparators/placebos in packaging, per Annex VI of EU regulations .

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